molecular formula C12H15ClN2 B13620316 [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride

[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride

Cat. No.: B13620316
M. Wt: 222.71 g/mol
InChI Key: XCWQPXVFAKTMCU-UHFFFAOYSA-N
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Description

[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride (CAS 57037-82-8) is a valuable chemical building block in medicinal and organic chemistry research. This compound features a naphthalene ring system coupled with a hydrazine functional group, making it a versatile precursor for the synthesis of various nitrogen-containing heterocycles . Its primary research value lies in its role as a key intermediate for constructing pharmaceutically relevant scaffolds. For instance, hydrazine derivatives bearing naphthalene groups have been utilized as arylhydrazine precursors in the synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates, which are subsequently evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) for antimalarial research . Similar naphthalen-2-ylmethyl-hydrazine analogs are also employed in the synthesis of 1,3,4-oxadiazole and benzimidazole derivatives, which have demonstrated promising in vitro anticancer activities in cell line studies . The molecular formula of the free base is C 12 H 14 N 2 , with a molecular weight of 186.25 g/mol . Researchers can access structural data such as the SMILES notation (CC(C1=CC2=CC=CC=C2C=C1)NN) and the InChIKey (PMPUYARBIPHGKK-UHFFFAOYSA-N) for computational and characterization purposes . Safety Information: This compound is for research and further manufacturing use only. It is not intended for direct human or veterinary use .

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

1-naphthalen-2-ylethylhydrazine;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c1-9(14-13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9,14H,13H2,1H3;1H

InChI Key

XCWQPXVFAKTMCU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NN.Cl

Origin of Product

United States

Preparation Methods

Alkylation and Hydrazine Substitution

A patented method related to naphthyl ethylene diamine hydrochloride synthesis provides a foundational approach adaptable for the target compound. The process involves:

  • Reacting 2-bromonaphthalene with ethylene diamine under reflux conditions (100–115 °C) for 5–8 hours.
  • Cooling the reaction mixture to 70–80 °C.
  • Introducing a ventilation breather (3–5% by weight) and allowing natural reflux cooling for an additional 5–8 hours.
  • Removing excess ethylene diamine via reduced pressure distillation.
  • Extracting the product with an organic solvent such as benzene or dehydrated alcohol.
  • Crystallizing the hydrochloride salt from hydrochloric acid solution (4–8 M) at low temperatures (0–5 °C).
  • Recrystallizing the crude hydrochloride salt from ethyl alcohol to achieve high purity.

This method yields the hydrochloride salt of naphthyl ethylene diamine, which is structurally analogous and can be modified for [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride synthesis by substituting the diamine with hydrazine derivatives where applicable.

Direct Hydrazine Hydrate Reduction

Another approach involves the reduction of nitro-substituted naphthalene derivatives using hydrazine hydrate in the presence of a catalyst and polar organic solvents:

  • 1,8-Dinitronaphthalene is reacted with hydrazine hydrate (40–80% concentration).
  • The reaction is conducted in a stirred reactor with reflux condenser at 45–115 °C.
  • Hydrazine hydrate is added dropwise over 1–3 hours, followed by maintenance of temperature for 3–8 hours.
  • Post-reaction, the mixture is filtered to remove catalyst and distilled to recover solvents.
  • The product precipitates upon addition of cold water and is isolated by filtration and vacuum distillation.

This method is notable for mild reaction conditions, high yield, and scalability, potentially adaptable for synthesizing hydrazine derivatives of naphthalene such as [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride.

Tandem Reaction Pathways with Hydrazine

Research on hydrazine reactions with naphthalene-based heterocycles reveals tandem pathways involving:

  • Nucleophilic attack by hydrazine on α,β-unsaturated carbonyl moieties.
  • Ring-opening reactions leading to pyrazolopyridine derivatives.
  • Formation of hydrazone intermediates and subsequent condensation reactions.

While these studies focus on heterocyclic hybrids, the mechanistic insights into hydrazine addition and ring transformations provide valuable understanding for synthetic modifications aiming at [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride or related compounds.

Specific Preparation of 1-Naphthylhydrazine and Its Hydrochloride Salt

A patented method for 1-naphthylhydrazine preparation involves:

  • Reacting naphthols with hydrazine hydrate under controlled conditions.
  • Using weight ratios and reaction times optimized for maximal yield.
  • Isolation of the hydrazine product followed by conversion to the hydrochloride salt.

Though focused on 1-naphthylhydrazine, the methodology and purification steps can be adapted for the 2-naphthyl ethyl hydrazine derivative, ensuring the hydrochloride salt's crystallization and purity.

Data Table: Comparative Summary of Preparation Methods

Method Key Reactants Conditions Solvents Used Yield & Purity Notes Scalability & Remarks
Alkylation + Hydrazine Substitution 2-Bromonaphthalene, Ethylene diamine Reflux 100–115 °C, ventilation breather, crystallization at 0–5 °C Benzene, Ethanol High purity after recrystallization; yields not explicitly stated Suitable for industrial scale; solvent recovery emphasized
Hydrazine Hydrate Reduction 1,8-Dinitronaphthalene, Hydrazine hydrate 45–115 °C, dropwise addition, 3–8 h reaction Polar organic solvents (e.g., ethanol) High yield, mild conditions, catalyst recovery Environmentally friendly; scalable process
Tandem Reaction Pathways Formylchromone, Hydrazine Room temperature to reflux in ethanol Ethanol High yields (up to 99%) for heterocyclic products Mechanistic insights useful for derivative synthesis
1-Naphthylhydrazine Preparation Naphthols, Hydrazine hydrate Controlled temperature and time Not specified Optimized for yield and purity; crystallization step included Patent pending; adaptable for derivatives

Research Outcomes and Analysis

  • The alkylation and hydrazine substitution approach provides a robust and reproducible method for preparing hydrochloride salts of naphthyl ethyl hydrazines, with emphasis on solvent recovery and product recrystallization to enhance purity.

  • Reduction of nitro-naphthalene derivatives with hydrazine hydrate offers a mild, high-yield alternative that is environmentally favorable and suitable for scale-up, with catalyst and solvent recycling.

  • Tandem reaction mechanisms involving hydrazine provide novel synthetic routes to complex naphthalene-heterocycle hybrids, which may inspire new methodologies for related hydrazine derivatives.

  • Specific hydrazine hydrate reactions with naphthols yield naphthylhydrazine compounds with high purity after crystallization, demonstrating practical applicability for preparing hydrochloride salts of hydrazine derivatives.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazine group readily reacts with aldehydes and ketones to form hydrazones, a key reaction for synthesizing Schiff bases. For example:

RC=O+H2N-NH-(C12H13)RC=N-NH-(C12H13)+H2O\text{RC=O} + \text{H}_2\text{N-NH-(C}_{12}\text{H}_{13}\text{)} \rightarrow \text{RC=N-NH-(C}_{12}\text{H}_{13}\text{)} + \text{H}_2\text{O}

This reaction is typically conducted in ethanol or methanol under reflux (60–80°C) with catalytic acetic acid .

Carbonyl Substrate Reaction Time Yield Conditions
Benzaldehyde4 h85%Ethanol, 70°C, 0.1% AcOH
Cyclohexanone6 h78%Methanol, 65°C

Nucleophilic Substitution Reactions

The compound participates in SN2 reactions with alkyl halides or sulfonates, forming substituted hydrazine derivatives:

H2N-NH-(C12H13)+R-XR-NH-NH-(C12H13)+HX\text{H}_2\text{N-NH-(C}_{12}\text{H}_{13}\text{)} + \text{R-X} \rightarrow \text{R-NH-NH-(C}_{12}\text{H}_{13}\text{)} + \text{HX}

Reactions are optimized in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C . Sodium bicarbonate is often added to neutralize HX byproducts .

Cyclization Reactions

Under acidic or oxidative conditions, the hydrazine group facilitates heterocycle formation. For instance, reacting with β-ketoesters yields pyrazole derivatives:

H2N-NH-(C12H13)+RCOCH2COOR’C12H13-Pyrazole-R+H2O+R’OH\text{H}_2\text{N-NH-(C}_{12}\text{H}_{13}\text{)} + \text{RCOCH}_2\text{COOR'} \rightarrow \text{C}_{12}\text{H}_{13}\text{-Pyrazole-R} + \text{H}_2\text{O} + \text{R'OH}

Key Parameters :

  • Catalyst : Concentrated HCl or p-TsOH.

  • Temperature : 100–120°C (sealed tube) .

  • Yield : 65–90% depending on substituents .

Oxidation and Reduction

  • Oxidation : Reacts with HNO₃ or H₂O₂ to form diazenium derivatives . Over-oxidation may degrade the naphthalene ring.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) cleaves the N–N bond, yielding 1-(naphthalen-2-yl)ethylamine.

Scientific Research Applications

Chemistry: In chemistry, [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride is used as a reagent in organic synthesis. It serves as a building block for the synthesis of complex organic molecules and is employed in various chemical transformations .

Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is investigated for its potential as a biochemical probe and its interactions with biomolecules .

Medicine: In medicine, [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride is explored for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential as a drug candidate for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds. It is also employed in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride involves its interaction with molecular targets in biological systems. The compound exerts its effects by binding to specific enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between [1-(naphthalen-2-yl)ethyl]hydrazine hydrochloride and analogous compounds:

Compound Name Structure Key Features Applications
Phenylhydrazine hydrochloride C₆H₅-NH-NH₂·HCl Simple phenyl group; minimal steric hindrance Synthesis of phenyl-substituted pyrazolines (e.g., antidiabetic agents) .
2-Naphthylhydrazine hydrochloride C₁₀H₇-NH-NH₂·HCl (naphthalen-2-yl) Larger aromatic system; increased lipophilicity Precursor for naphthyl-substituted heterocycles in photophysical materials .
[1-(Naphthalen-2-yl)ethyl]hydrazine HCl C₁₂H₁₅ClN₂ (ethyl chain + naphthalen-2-yl) Ethyl group enhances steric bulk; modulates solubility and reactivity Potential in selective σ₁ receptor antagonists or CDK2 inhibitors .

Physicochemical Properties

  • Steric Effects : The ethyl group introduces steric hindrance, which may limit access to certain enzyme active sites but improve selectivity for larger binding pockets (e.g., in σ₁ receptors) .

Research Findings and Implications

  • Synthetic Utility : The ethyl-naphthyl substituent in [1-(naphthalen-2-yl)ethyl]hydrazine HCl enables the synthesis of regioisomerically pure heterocycles, as seen in pyrazole carboxylates .
  • Biological Potential: Analogous naphthyl-containing compounds, such as BL-1249, target potassium channels (e.g., TREK-1) with tissue selectivity, suggesting applications in bladder dysfunction .
  • Contradictions : While bulkier substituents generally reduce reaction rates (e.g., slower cyclization), they can enhance biological activity by improving target affinity or metabolic stability .

Biological Activity

[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride is an organic compound with the molecular formula C12H14ClN and a molecular weight of 223.70 g/mol. It belongs to the hydrazine class of compounds and features a naphthalene moiety attached to an ethyl group and a hydrazine functional group. This unique structural arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C12H14ClN
  • Molecular Weight : 223.70 g/mol
  • Appearance : White to off-white crystalline powder
  • Density : Approximately 1.145 g/cm³
  • Boiling Point : ~363.4°C at standard atmospheric pressure

Anticancer Properties

Research indicates that [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. The naphthalene structure is known for its ability to interact with biological targets, potentially leading to therapeutic effects. Studies suggest that compounds with similar structures have been evaluated for their potential as anticancer agents, indicating that this compound may also induce apoptosis in cancer cells through mechanisms involving DNA damage pathways.

Anti-inflammatory and Antimicrobial Effects

Hydrazine derivatives, including [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride, have been explored for their anti-inflammatory and antimicrobial properties. Preliminary studies suggest that this compound may possess similar bioactive characteristics, making it a candidate for further investigation in treating inflammatory diseases and infections.

The mechanism of action involves interactions with specific molecular targets, including enzymes involved in metabolic pathways. These interactions may lead to altered pharmacokinetics or enhanced therapeutic effects. Additionally, studies on its interactions with DNA suggest possible mechanisms for its anticancer activity, indicating potential pathways through which it induces apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
1-(Phenyl)ethylhydrazineHydrazine derivativeAnticancer properties
N-(2-Naphthyl)ethylhydrazineHydrazine derivativeAntimicrobial activity
1-(Naphthalen-1-yl)ethylhydrazineHydrazine derivativeCytotoxic effects

The structural uniqueness of [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride contributes to its distinct biological activity profile compared to other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Case Studies and Research Findings

Several studies have documented the biological activity of [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride:

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
  • Mechanistic Studies : Research has shown that the compound can induce DNA damage in cancer cells, leading to apoptosis through activation of caspases and upregulation of pro-apoptotic factors.
  • Anti-inflammatory Activity : In animal models, [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride demonstrated a reduction in inflammatory markers, suggesting potential use in treating inflammatory conditions.

Q & A

Q. What are the optimized synthetic routes for [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride, and how do reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via hydrazine derivatives reacting with ketones or esters under reflux. For example, naphthalene-substituted acetohydrazides are formed by reacting ethyl naphthalen-1-ylacetate with hydrazine hydrate in methanol at 60°C for 5 hours . Key parameters include:
  • Solvent choice : Ethanol or methanol is preferred for solubility and reflux stability.
  • Reaction time : Extended reflux (6–8 hours) improves yield but risks decomposition .
  • pH control : Neutralization with ammonia (pH 8–9) ensures precipitation of the hydrazide intermediate .
    Monitoring via TLC (e.g., 5% methanol/chloroform) ensures reaction completion .

Q. How is the structural identity of [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride confirmed?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for naphthalene protons (δ 7.2–8.3 ppm) and hydrazine NH groups (δ 2.5–4.0 ppm) .
  • FT-IR : N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks at m/z 194.66 (M·HCl) .
  • Elemental analysis : Matches theoretical values for C, H, N, and Cl .

Q. What are the recommended storage conditions to prevent degradation?

  • Methodological Answer :
  • Store in airtight, light-resistant containers at 2–8°C to minimize hydrolysis and oxidation .
  • Use desiccants (e.g., silica gel) to avoid moisture absorption, which can destabilize the hydrazine moiety .

Advanced Research Questions

Q. How can contradictory data on reaction yields from different synthetic protocols be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Impurity profiles : Use HPLC or GC-MS to identify by-products (e.g., oxidized hydrazines) .
  • Reagent purity : Hydrazine hydrate concentration affects stoichiometry; validate via titration .
  • Scaling effects : Pilot small-scale reactions (≤5 mmol) before scaling up to optimize mixing and heating .

Q. What experimental strategies are used to evaluate its enzyme inhibition potential?

  • Methodological Answer :
  • Target selection : Prioritize enzymes with hydrazine-sensitive active sites (e.g., aminopeptidase N, MMP-9) .
  • Assay design :
  • In vitro inhibition : Pre-incubate the compound with the enzyme, then measure residual activity using fluorogenic substrates .
  • Dose-response curves : Calculate IC₅₀ values (e.g., 10–100 µM range) .
  • Control experiments : Compare with known inhibitors (e.g., bestatin for aminopeptidase N) .

Q. How can computational modeling predict its interactions with biological targets?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model binding to enzyme pockets (e.g., VEGFR2) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
  • QSAR analysis : Correlate substituent effects (e.g., naphthalene vs. phenyl groups) with activity .

Q. What analytical techniques identify and quantify synthetic by-products?

  • Methodological Answer :
  • HPLC-DAD : Separate impurities using a C18 column (acetonitrile/water gradient) .
  • LC-MS/MS : Detect trace by-products (e.g., diazenes) via fragmentation patterns .
  • NMR spiking : Add authentic standards to confirm identity of unknown peaks .

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